AMOZ-d5
Overview
Description
Mechanism of Action
Target of Action
AMOZ-d5 is a labeled deuterated metabolite of nitrofuran , an antimicrobial drug used in veterinary medicine . Nitrofurans are known to target bacterial DNA , thereby inhibiting bacterial growth and survival .
Mode of Action
This compound, like other nitrofurans, is believed to exert its antimicrobial effects by interacting with bacterial DNA . This interaction results in the inhibition of DNA synthesis, leading to bacterial cell death .
Biochemical Pathways
Given that it is a metabolite of nitrofuran, it is likely to affect the dna synthesis pathway in bacteria .
Pharmacokinetics
As an analytical standard, this compound is used in various chromatography techniques for the determination of amoz in meat samples and aquaculture products .
Result of Action
The primary result of this compound action, similar to other nitrofurans, is the inhibition of bacterial growth and survival due to the disruption of DNA synthesis .
Action Environment
As an analytical standard, it is used in laboratory settings for the determination of amoz in various samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMOZ-d5 involves the incorporation of deuterium atoms into the molecular structure of AMOZ. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized facilities equipped with advanced technology for deuterium labeling and purification .
Chemical Reactions Analysis
Types of Reactions
AMOZ-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of AMOZ, which are used as internal standards in analytical chemistry .
Scientific Research Applications
AMOZ-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in chromatography techniques for the quantification of AMOZ in various samples.
Biology: Helps in studying the metabolism and degradation of nitrofuran antibiotics in biological systems.
Medicine: Used in the development of analytical methods for detecting antibiotic residues in food products.
Comparison with Similar Compounds
Similar Compounds
AOZ-d4: Another deuterated metabolite of nitrofuran used as an internal standard.
2-NP-AMOZ: A derivative of AMOZ used in similar analytical applications.
SCA-13C-15N2 hydrochloride: A labeled compound used in analytical chemistry for similar purposes.
Uniqueness
AMOZ-d5 is unique due to its specific deuterium labeling, which provides distinct mass spectrometric properties that are essential for its use as an internal standard. This labeling allows for accurate differentiation and quantification of AMOZ in complex samples .
Properties
IUPAC Name |
3-amino-4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2/i5D2,6D2,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHAMVOINIHMEX-VJPLVGRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1N)([2H])C([2H])([2H])N2CCOCC2)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.